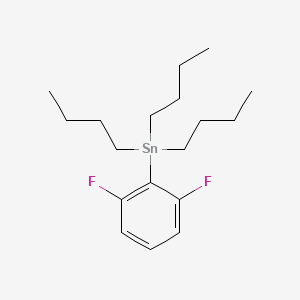

2,6-Difluorophenyltributyltin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Difluorophenyltributyltin (DFPT) is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of organotin compounds, which are known for their diverse applications in various fields. DFPT has been extensively studied due to its potential for use in the development of new drugs and therapies.

科学的研究の応用

Impact on Glucocorticoid Receptor Function

Dibutyltin (DBT), a metabolite formed from tributyltin (TBT) in vivo, is shown to inhibit ligand binding to the glucocorticoid receptor (GR) and its transcriptional activity. Nanomolar concentrations of DBT, but not other organotins tested, disrupt GR function by inserting into a site close to the steroid-binding pocket. This interference can disturb metabolic functions and immune system modulation, providing insight into the toxic effects of organotin compounds like 2,6-Difluorophenyltributyltin (Gumy et al., 2008).

Mechanisms of Tributyltin-induced Apoptosis

The study on the concentration dependence of tributyltin (TBT) cytotoxicity reveals distinct pathways of apoptosis induction depending on TBT concentration. Lower concentrations of TBT activate caspase-3 through a moderate Ca²⁺ increase, highlighting the complexity of TBT's toxicological impact, including potential implications for derivatives like 2,6-Difluorophenyltributyltin (Nakatsu, Kotake, & Ohta, 2007).

Binding Protein Identification in Marine Species

Research identifying a tributyltin-binding protein in the serum of Japanese flounder provides insight into the bioaccumulation and potential toxicological impacts of organotin compounds in marine environments. This study contributes to understanding the environmental persistence and biological interactions of compounds like 2,6-Difluorophenyltributyltin, highlighting the ecological considerations of organotin pollution (Shimasaki et al., 2002).

Neurotoxicity and Inflammatory Mediation

Dibutyltin (DBT) promotes oxidative stress and increases inflammatory mediators in microglia cells, suggesting mechanisms for its neurotoxicity. This organotin compound's impact on oxidative stress and cytokine expression in the central nervous system underlines the broader toxicological effects of related compounds, including 2,6-Difluorophenyltributyltin, and their potential contributions to neuroinflammatory conditions (Chantong et al., 2014).

特性

IUPAC Name |

tributyl-(2,6-difluorophenyl)stannane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2.3C4H9.Sn/c7-5-2-1-3-6(8)4-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTHSKKNYFFRAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=C1F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30F2Sn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluorophenyltributyltin | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-[[1-[2-hydroxyethyl(methyl)amino]cyclohexyl]methyl]but-2-enamide](/img/structure/B2892976.png)

![7-(4-Hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2892977.png)

![(E)-5-bromo-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2892983.png)

![N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide](/img/structure/B2892990.png)

![5-ethyl-6-methyl-3-(oxolan-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2892991.png)

![N'-[2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoyl]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2892997.png)